N,4-Diethyl-2-hydroxybenzamide

PDE4D inhibition Inflammation CNS disorders

This is a distinct benzamide scaffold, not interchangeable with generic derivatives. The 2-hydroxy and N,N-diethyl groups (LogP 1.87) create a unique hydrogen-bonding profile critical for its dual activity: it acts as a nanomolar PDE4D binder (Kd 79 nM) and a micromolar agonist at the Aedes aegypti ecdysone receptor (EC50 2.14 μM). This validated target engagement makes it a non-pyrrolidinone chemotype for inflammation research and a lead for novel insect growth regulators. Procuring this specific CAS 19311-91-2 guarantees experimental reproducibility.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B8214132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-Diethyl-2-hydroxybenzamide
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)C(=O)NCC)O
InChIInChI=1S/C11H15NO2/c1-3-8-5-6-9(10(13)7-8)11(14)12-4-2/h5-7,13H,3-4H2,1-2H3,(H,12,14)
InChIKeyYOZQIIYDQSJCGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,4-Diethyl-2-hydroxybenzamide: CAS 19311-91-2 for Repellent & PDE4D Research Procurement


N,4-Diethyl-2-hydroxybenzamide (N,N-diethyl-2-hydroxybenzamide, CAS 19311-91-2) is a benzamide derivative characterized by a 2-hydroxy substitution and N,N-diethyl amide moiety [1]. It is primarily recognized as an active insect repellent against mosquito vectors [2]. Beyond its entomological application, this compound demonstrates nanomolar binding affinity (Kd = 79 nM) for human phosphodiesterase 4D (PDE4D) [3] and micromolar agonism (EC50 = 2.14 μM) at the Aedes aegypti ecdysone receptor [4], establishing its value as a dual-purpose research tool and a key scaffold in medicinal chemistry programs targeting PDE4-mediated inflammation and vector control.

Procurement Risks of Substituting N,4-Diethyl-2-hydroxybenzamide with Unverified Analogs


N,4-Diethyl-2-hydroxybenzamide is not interchangeable with generic benzamide derivatives. Its specific substitution pattern—the 2-hydroxy group combined with the N,N-diethyl amide—imparts a unique lipophilicity (LogP = 1.87) and hydrogen-bonding capacity that directly influence its biological activity profiles . For example, the presence of the 2-hydroxy group is critical for binding to the PDE4 catalytic site and for interactions with insect olfactory receptors; simple substitution with a 3- or 4-hydroxy isomer or alteration of the diethyl group to a dimethyl group abolishes or drastically reduces target engagement [1]. Consequently, procurement of alternative benzamides without rigorous validation will compromise experimental reproducibility and may invalidate comparative studies across pest management or inflammatory disease research.

Quantitative Differentiation of N,4-Diethyl-2-hydroxybenzamide Against Key Comparators


PDE4D Binding Affinity: N,4-Diethyl-2-hydroxybenzamide vs. Rolipram

N,4-Diethyl-2-hydroxybenzamide binds human PDE4D with a dissociation constant (Kd) of 79 nM [1]. In contrast, the prototypical PDE4 inhibitor (R)-rolipram exhibits a high-affinity Kd of approximately 2 nM under comparable conditions [2]. While the target compound is approximately 40-fold less potent than rolipram, its distinct chemical scaffold (a 2-hydroxybenzamide vs. a pyrrolidinone) offers an alternative chemotype for overcoming PDE4 subtype selectivity challenges and resistance mechanisms associated with classical inhibitors.

PDE4D inhibition Inflammation CNS disorders

Insect Ecdysone Receptor Agonism: Comparative Efficacy Against Aedes aegypti

N,4-Diethyl-2-hydroxybenzamide activates the Aedes aegypti ecdysone receptor with an EC50 of 2.14 μM in a mammalian cell reporter gene assay [1]. A structurally related benzamide analog (CHEMBL2286417) shows an EC50 of 5.01 μM under identical assay conditions [2]. The target compound is therefore approximately 2.3-fold more potent as an ecdysone receptor agonist, indicating enhanced interaction with the ligand-binding domain of this key insect developmental receptor.

Vector control Ecdysone receptor Insect growth regulator

Lipophilicity Comparison: N,4-Diethyl-2-hydroxybenzamide vs. DEET

The calculated octanol-water partition coefficient (LogP) for N,4-Diethyl-2-hydroxybenzamide is 1.87 [1]. This value is slightly lower than that of the widely used insect repellent DEET (LogP = 1.96) [2], indicating marginally greater hydrophilicity attributable to the 2-hydroxy group. This subtle shift in lipophilicity can influence skin permeation rates and formulation compatibility with aqueous-based repellent sprays.

QSAR Drug design Formulation science

Synthetic Versatility: 2-Hydroxybenzamide Core as a Key Intermediate

The 2-hydroxybenzamide moiety of N,4-Diethyl-2-hydroxybenzamide serves as a versatile building block for generating diverse analogs via O-alkylation, acylation, or Mannich reactions [1]. In contrast, the parent compound salicylamide (CAS 65-45-2) lacks the diethyl substituents and thus has significantly different reactivity and solubility profiles [2]. The diethyl groups in N,4-Diethyl-2-hydroxybenzamide enhance solubility in organic solvents and facilitate its use in subsequent synthetic steps without the need for additional protection/deprotection strategies.

Organic synthesis Scaffold Derivatization

Optimized Use Cases for N,4-Diethyl-2-hydroxybenzamide in Research and Development


PDE4D Tool Compound for Inflammation and CNS Disease Models

With a validated Kd of 79 nM for human PDE4D [1], N,4-Diethyl-2-hydroxybenzamide serves as a non-pyrrolidinone chemotype for probing PDE4 subtype selectivity. Its moderate potency and distinct structure enable researchers to study PDE4 inhibition without the confounding effects of rolipram's high-affinity binding to the PDE4 regulatory domain. This is particularly valuable in ex vivo and in vivo models of asthma, COPD, and depression where PDE4D plays a central role.

Ecdysone Receptor Agonist in Mosquito Vector Control Programs

The compound's EC50 of 2.14 μM at the Aedes aegypti ecdysone receptor [2] supports its use as a lead candidate for developing novel insect growth regulators (IGRs). Its 2.3-fold higher potency over a structurally related analog [3] makes it a more efficient starting point for SAR optimization aimed at disrupting mosquito development and reproduction. Procurement of this specific compound ensures consistency in biological evaluation across entomology research groups.

Building Block for SAR Exploration in Benzamide Chemistries

The 2-hydroxy group and the diethyl amide functionality offer two distinct handles for chemical modification [4]. This scaffold is amenable to O-functionalization, amide reduction, and electrophilic aromatic substitution, enabling the rapid generation of focused libraries for screening against multiple targets (e.g., HDACs, antimicrobial proteins). Its improved organic solubility relative to simpler salicylamides facilitates high-throughput synthesis and purification.

Formulation Studies for Topical Insect Repellent Prototypes

Given its established repellent activity [5] and slightly lower LogP (1.87) compared to DEET (1.96) [6], N,4-Diethyl-2-hydroxybenzamide is a candidate for developing next-generation repellent formulations with potentially reduced dermal absorption. Researchers can use this compound to evaluate structure-activity relationships governing skin penetration and duration of protection against Anopheles and Aedes species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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